molecular formula C11H15N3O B2527235 3-Amino-4-(pyrrolidin-1-yl)benzamide CAS No. 797814-02-9

3-Amino-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B2527235
CAS No.: 797814-02-9
M. Wt: 205.261
InChI Key: VANPPMZMBVEQLB-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-yl)benzamide is an organic compound with the molecular formula C11H15N3O It is characterized by the presence of an amino group, a pyrrolidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzamide typically involves the reaction of 3-nitro-4-(pyrrolidin-1-yl)benzoic acid with a reducing agent to convert the nitro group to an amino group. This is followed by the formation of the benzamide moiety through an amidation reaction. Common reducing agents used include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-4-(pyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Amino-4-(methylamino)benzamide
  • 3-Amino-4-(piperidin-1-yl)benzamide
  • 3-Amino-4-(morpholin-1-yl)benzamide

Comparison: Compared to these similar compounds, 3-Amino-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-amino-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANPPMZMBVEQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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